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molecular formula C12H12N2O3 B8513994 5-Cyclopentyl-4-hydroxy-2-nitrobenzonitrile

5-Cyclopentyl-4-hydroxy-2-nitrobenzonitrile

Cat. No. B8513994
M. Wt: 232.23 g/mol
InChI Key: WZHREQDDCRHSQI-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

A flask containing 10% Pd/C (4 mg) was evacuated and placed under a N2 atmosphere and suspended in ethanol (2 mL). To this was added 5-cyclopentyl-4-hydroxy-2-nitrobenzonitrile (42 mg, 0.18 mmol) as a solution in ethanol (1.5 mL). The reaction was stirred under H2 atmosphere for 2 h, then filtered and concentrated in vacuo to provide 2-amino-5-cyclopentyl-4-hydroxybenzonitrile as a yellow oil (36 mg, quantitative yield). LC/MS m/z 203.1 [M+H]+.
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[C:7]([OH:17])=[CH:8][C:9]([N+:14]([O-])=O)=[C:10]([CH:13]=2)[C:11]#[N:12])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[NH2:14][C:9]1[CH:8]=[C:7]([OH:17])[C:6]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)=[CH:13][C:10]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
42 mg
Type
reactant
Smiles
C1(CCCC1)C=1C(=CC(=C(C#N)C1)[N+](=O)[O-])O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under H2 atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)O)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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